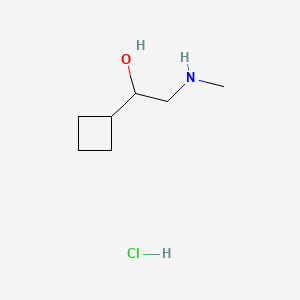

1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a derivative of ethanol, featuring a cyclobutyl group and a methylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:

Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction involving suitable precursors.

Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a precursor containing a leaving group.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Secondary or tertiary amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride, also known as 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary applications revolve around its role as a building block in organic synthesis, a reagent in chemical reactions, and its potential biological activity and interactions with biomolecules.

Chemical Reactions and Applications

2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the compound into its corresponding alcohols or amines, using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution The compound can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups using nucleophiles such as halides, thiols, and amines under basic or acidic conditions. The products of these reactions include ketones, aldehydes, alcohols, amines, and substituted cyclobutyl derivatives.

Scientific Research Applications

This compound is utilized in various scientific research fields:

- Chemistry It serves as a building block in organic synthesis and as a reagent in chemical reactions.

- Biology It is studied for its potential biological activity and interactions with biomolecules.

- Medicine It is investigated for potential therapeutic effects and as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

The mechanism of action of 2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways, acting as an agonist or antagonist at certain receptors to modulate their activity, or interacting with enzymes to alter their catalytic activity and affect metabolic pathways.

Neuroprotection Study

One study evaluated the neuroprotective effects of 2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride on cultured neuronal cells exposed to oxidative stress. The results showed a significant reduction in cell death compared to control groups, indicating its potential as a neuroprotective agent.

Behavioral Assessment in Animal Models

In a series of behavioral tests, animals treated with the compound displayed reduced immobility time, suggesting antidepressant-like effects.

Pain Management Trials

A clinical trial assessed the analgesic efficacy of this compound in patients with chronic pain conditions, with results indicating a statistically significant reduction in pain scores compared to placebo.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 2-[1-(Methylamino)cyclobutyl]ethanol; hydrochloride:

- Substituent Variations Modifications to the cyclobutane ring or the amine group can significantly affect potency and selectivity.

- Chirality Considerations The stereochemistry of the compound may influence its binding affinity to receptors and overall biological activity.

Mecanismo De Acción

The mechanism of action of 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 2-(1-(Methylamino)cyclobutyl)ethanol hydrochloride

- 2-(Methylamino)ethanol

Comparison: 1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to similar compounds

Actividad Biológica

1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 162.66 g/mol

- CAS Number : 2763758-90-1

Biological Activity

This compound has been studied for various biological activities, primarily focusing on its potential as a therapeutic agent. Key areas of investigation include:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. CNS Activity

The compound has shown promise in modulating central nervous system (CNS) functions. Its structural similarity to known psychoactive substances suggests potential applications in treating disorders such as anxiety and depression. Preliminary studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain .

3. Antitumor Potential

Recent investigations into the antitumor properties of this compound have yielded promising results. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The compound's efficacy is linked to its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes within the body:

- Serotonin Receptors : Potential modulation of serotonin receptors could explain its CNS effects.

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism, leading to reduced growth and survival rates .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) ranging from 0.5 to 4 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.

Case Study 2: Antitumor Activity in Cell Lines

In vitro assays using MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values recorded at approximately 10 µM for MCF-7 cells and 15 µM for PC3 cells .

Summary Table of Biological Activities

Propiedades

Fórmula molecular |

C7H16ClNO |

|---|---|

Peso molecular |

165.66 g/mol |

Nombre IUPAC |

1-cyclobutyl-2-(methylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-5-7(9)6-3-2-4-6;/h6-9H,2-5H2,1H3;1H |

Clave InChI |

VCMVNDYFCVQORD-UHFFFAOYSA-N |

SMILES canónico |

CNCC(C1CCC1)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.